molecular formula C6H5ClN4S B13458288 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

Cat. No.: B13458288
M. Wt: 200.65 g/mol
InChI Key: YVAXZTXBECCXBQ-UHFFFAOYSA-N
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Description

3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole typically involves the formation of the thiazole ring followed by the introduction of the triazole ring. One common method involves the reaction of 2-aminothiazole with a chloromethylating agent to form the chloromethyl derivative. This intermediate is then reacted with a suitable triazole precursor under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an aminomethyl derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry .

Properties

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

4-(chloromethyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C6H5ClN4S/c7-1-4-2-12-6(10-4)5-8-3-9-11-5/h2-3H,1H2,(H,8,9,11)

InChI Key

YVAXZTXBECCXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C2=NC=NN2)CCl

Origin of Product

United States

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